
Discovery of Triazolo-pyridazine Derivatives as
c-Met Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-Methyl-[1,2,4]triazolo[4,3-

b]pyridazine

Cat. No.: B107754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical evaluation of triazolo-

pyridazine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase.

This document provides a comprehensive overview of the core findings, including quantitative

biological data, detailed experimental protocols for key assays, and visualizations of the

underlying biological pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a

transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as

embryonic development, cell proliferation, motility, and tissue repair.[1] Upon binding its

exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and

autophosphorylation, triggering a cascade of downstream signaling pathways. These include

the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival,

and migration.[1][2]

Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification,

activating mutations, or protein overexpression, is implicated in the development and

progression of numerous human cancers.[1][3] Aberrant c-Met activation can lead to increased

tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for

anticancer drug development.[4] Triazolo-pyridazine derivatives have emerged as a promising
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class of small molecule inhibitors that can effectively target the ATP-binding site of the c-Met

kinase domain, thereby blocking its downstream signaling.

The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling

events that are crucial for both normal physiological functions and pathological processes in

cancer. The following diagram illustrates the key components and interactions within the c-Met

signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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